molecular formula C17H17ClFN3O4S2 B2841364 N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396802-19-9

N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2841364
CAS No.: 1396802-19-9
M. Wt: 445.91
InChI Key: UWQPYTJUCIEVSJ-UHFFFAOYSA-N
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Description

N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H17ClFN3O4S2 and its molecular weight is 445.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization The chemical compound N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is involved in the synthesis of various heterocyclic compounds, showcasing its utility in creating biologically active molecules. For instance, the reaction of similar sulfonyl compounds with nitrogen nucleophiles has been explored to produce aminothiazole, aminooxazole, and other derivatives, indicating the potential for generating a wide range of substances with possible therapeutic applications (Fahim & Ismael, 2021).

Biological Activity and Selectivity Compounds structurally related to this compound have been investigated for their biological activities, particularly as serotonin 5-HT6 receptor antagonists. Specific derivatives have demonstrated significant affinity and selectivity in receptor binding assays, underscoring the compound's relevance in neurological research and potential therapeutic applications (Ivachtchenko et al., 2010).

Antitumor Potential Further investigations into similar compounds have revealed their antitumor properties. Specific derivatives have undergone synthesis and characterization, with some showing promising results in antitumor screenings against human tumor cell lines. This highlights the compound's potential role in the development of new anticancer therapies (Becan & Wagner, 2008).

Surface Activity and Antimicrobial Properties Derivatives of similar triazole compounds have been synthesized and shown to possess antimicrobial activity and surface-active properties. This suggests that this compound could be a precursor in the development of new antimicrobial agents with potential applications in various industries (El-Sayed, 2006).

Properties

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S2/c18-11-8-10(3-4-12(11)19)28(24,25)22-6-5-13-15(9-22)27-17(20-13)21-16(23)14-2-1-7-26-14/h3-4,8,14H,1-2,5-7,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPYTJUCIEVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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